molecular formula C6H6N2O2 B022478 Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) CAS No. 100047-65-2

Formamide, N-(2-hydroxy-3-pyridyl)-(6CI)

Cat. No. B022478
M. Wt: 138.12 g/mol
InChI Key: MDJJGSQHRWJXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a faint odor and is soluble in water, ethanol, and ether. Formamide is a versatile solvent that has a wide range of applications, including in the synthesis of organic compounds, DNA sequencing, and RNA structure analysis.

Mechanism Of Action

Formamide acts as a denaturant by disrupting the hydrogen bonds that hold the nucleic acid strands together. This causes the nucleic acids to denature or unravel, allowing them to be separated based on their size and charge. Formamide can also disrupt the hydrogen bonds that hold proteins together, causing them to denature.

Biochemical And Physiological Effects

Formamide is toxic and can cause skin irritation, respiratory problems, and reproductive toxicity. It can also cause DNA damage and mutations. Exposure to formamide should be minimized, and proper safety precautions should be taken when handling it.

Advantages And Limitations For Lab Experiments

Formamide has several advantages as a solvent, including its ability to dissolve a wide range of organic compounds and its low toxicity. However, it also has several limitations, including its high cost, its tendency to evaporate quickly, and its potential to cause DNA damage and mutations.

Future Directions

There are several future directions for research involving formamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of safer alternatives to formamide that have similar solvent properties. Additionally, there is a need for further research on the potential health effects of formamide exposure and ways to minimize exposure in the laboratory.

Synthesis Methods

Formamide can be synthesized through the reaction of formic acid and ammonia. The reaction produces formamide and water as by-products. The reaction can be carried out at room temperature and atmospheric pressure. The purity of the formamide can be improved through distillation.

Scientific Research Applications

Formamide is widely used in scientific research due to its ability to dissolve a wide range of organic compounds. It is used in the synthesis of organic compounds, such as peptides, nucleotides, and polymers. Formamide is also used in DNA sequencing and RNA structure analysis. It is used as a denaturant in gel electrophoresis to separate nucleic acids based on their size and charge.

properties

CAS RN

100047-65-2

Product Name

Formamide, N-(2-hydroxy-3-pyridyl)-(6CI)

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

N-(2-oxo-1H-pyridin-3-yl)formamide

InChI

InChI=1S/C6H6N2O2/c9-4-8-5-2-1-3-7-6(5)10/h1-4H,(H,7,10)(H,8,9)

InChI Key

MDJJGSQHRWJXSN-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)NC=O

Canonical SMILES

C1=CNC(=O)C(=C1)NC=O

synonyms

Formamide, N-(2-hydroxy-3-pyridyl)- (6CI)

Origin of Product

United States

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